
5-Oxo-L-Prolin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-proline-d5, also known as 5-oxopyrrolidine-2-carboxylic acid, is a stable isotope-labeled compound. It is a derivative of L-proline, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference material and in various analytical applications .
Wissenschaftliche Forschungsanwendungen
5-Oxo-L-proline-d5 has several applications in scientific research:
Analytical Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: It serves as a tracer in metabolic studies to understand the pathways involving proline and its derivatives.
Medical Research: It is used in the study of diseases related to proline metabolism and in the development of diagnostic tools.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-proline-d5 involves the deuteration of L-proline. The process typically includes the following steps:
Deuteration of L-proline: L-proline is subjected to a deuterium exchange reaction using deuterium oxide (D2O) as the deuterium source. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Cyclization: The deuterated L-proline undergoes cyclization to form 5-Oxo-L-proline-d5.
Industrial Production Methods
Industrial production of 5-Oxo-L-proline-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of L-proline are deuterated using D2O in the presence of a base.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography to obtain high-purity 5-Oxo-L-proline-d5.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-L-proline-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Wirkmechanismus
The mechanism of action of 5-Oxo-L-proline-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. It helps in tracking the metabolic fate of proline and its derivatives. The compound is converted to glutamate by the enzyme 5-oxoprolinase, which is coupled with the hydrolysis of ATP to ADP and inorganic phosphate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-L-proline: The non-deuterated form of 5-Oxo-L-proline-d5.
L-proline: The parent compound from which 5-Oxo-L-proline-d5 is derived.
Pyroglutamic acid: Another derivative of L-glutamic acid with similar structural features.
Uniqueness
5-Oxo-L-proline-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This isotopic labeling provides distinct advantages in analytical techniques such as NMR and mass spectrometry, allowing for precise tracking and quantification .
Eigenschaften
CAS-Nummer |
1086136-22-2 |
|---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D |
InChI-Schlüssel |
ODHCTXKNWHHXJC-NKXUJHECSA-N |
SMILES |
C1CC(=O)NC1C(=O)O |
Isomerische SMILES |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O |
Synonyme |
L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid; Pyrrolidinonecarboxylic Acid-d5; L-Pyroglutamic acid-d5; 5-Oxo-DL-proline-d5; H-L-Pyr-OH-d5; 5-Oxo-L-proline-2,3,3,4,4-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


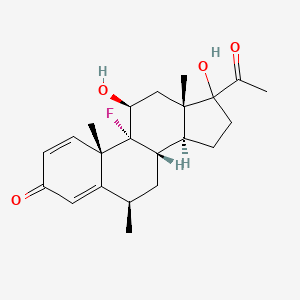
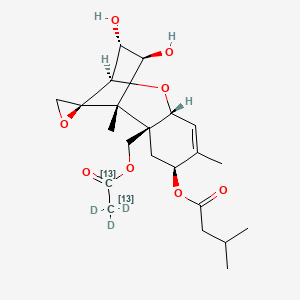
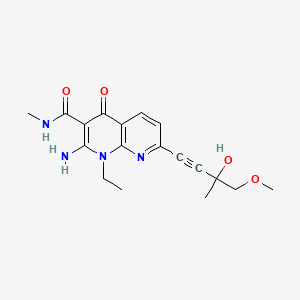
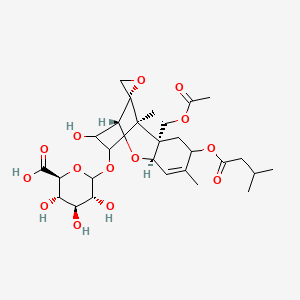

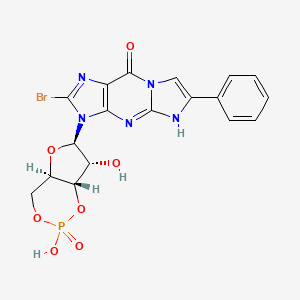

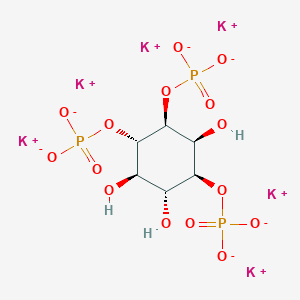


![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)
